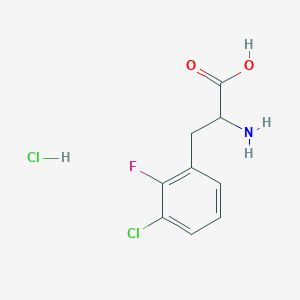

2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride

Description

2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring with chlorine and fluorine atoms. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2.ClH/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14;/h1-3,7H,4,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZMSDQRWPOPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of α,β-Unsaturated Esters

Reaction Mechanism and Conditions

The asymmetric hydrogenation of α,β-unsaturated esters represents a cornerstone method for synthesizing enantiomerically pure amino acids. For 2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride, this approach begins with a substituted cinnamate derivative. A chiral rhodium or ruthenium catalyst (e.g., [(S)-BINAP]RuCl₂) facilitates enantioselective hydrogenation under 50–100 bar H₂ pressure in ethanol or methanol at 40–60°C.

Key Steps:

- Substrate Preparation : 3-Chloro-2-fluorocinnamic acid is esterified to methyl 3-(3-chloro-2-fluorophenyl)acrylate.

- Catalytic Hydrogenation : The α,β-unsaturated ester undergoes asymmetric hydrogenation, yielding the (S)-enantiomer with >95% enantiomeric excess (ee).

- Hydrolysis and Salt Formation : The ester is hydrolyzed to the free acid using 6M HCl, followed by hydrochloride salt precipitation.

Performance Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Hydrogenation) | 85–92% | |

| Enantiomeric Excess | 95–98% | |

| Purity (Final Product) | >99% (HPLC) |

Advantages : High enantiocontrol and scalability.

Limitations : Requires expensive chiral catalysts and high-pressure equipment.

Strecker Amino Acid Synthesis

Methodology and Adaptations

The classical Strecker synthesis, involving aldehydes, ammonia, and cyanide, has been adapted for halogenated phenylalanine derivatives. For this compound, 3-chloro-2-fluorobenzaldehyde reacts with ammonium chloride and potassium cyanide in a two-step process:

Aminonitrile Formation :

$$ \text{3-Chloro-2-fluorobenzaldehyde} + \text{NH}_4\text{Cl} + \text{KCN} \rightarrow \alpha\text{-Aminonitrile} $$

Conducted in methanol at 25°C for 24 hours.Hydrolysis to Amino Acid :

$$ \alpha\text{-Aminonitrile} + \text{HCl} \rightarrow \text{this compound} $$

Achieved via refluxing in 6M HCl for 12 hours.

Performance Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Aminonitrile) | 78–85% | |

| Yield (Hydrolysis) | 90–95% | |

| Purity (Final Product) | 97% (NMR) |

Advantages : Cost-effective and scalable for racemic mixtures.

Limitations : Requires resolution steps for enantiopure products.

Multi-Step Organic Synthesis via Malonic Ester Derivatives

Pathway Optimization

A patent (CN103360269B) outlines a three-step synthesis starting from benzyl chloride derivatives and malonic esters:

Alkylation :

$$ \text{3-Chloro-2-fluorobenzyl Chloride} + \text{Diethyl Malonate} \rightarrow \text{Diethyl 2-(3-Chloro-2-fluorobenzyl)malonate} $$

Catalyzed by sodium ethoxide in ethanol at 70°C.Hydrolysis and Decarboxylation :

$$ \text{Diethyl Malonate Derivative} \xrightarrow{\text{NaOH}} \text{3-(3-Chloro-2-fluorophenyl)propanoic Acid} $$

Followed by HCl-mediated decarboxylation at 120°C.Amination and Salt Formation :

$$ \text{Propanoic Acid} + \text{NH}_3 \xrightarrow{\text{HCl}} \text{Hydrochloride Salt} $$

Performance Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Alkylation) | 93–95% | |

| Yield (Decarboxylation) | 88–90% | |

| Overall Purity | 98.5% (GC-MS) |

Advantages : Utilizes inexpensive starting materials.

Limitations : Multi-step purification required.

Hydrochloride Salt Formation from Free Amino Acid

Critical Post-Synthetic Modification

The free amino acid is converted to its hydrochloride salt to enhance stability and solubility. This involves dissolving the amino acid in anhydrous ethanol and saturating the solution with HCl gas at 0°C. The precipitate is filtered and recrystallized from ethanol/ether.

Performance Data:

| Parameter | Value | Source |

|---|---|---|

| Solubility (Water) | 10 mM at 25°C | |

| Yield (Salt Formation) | 95–98% |

Advantages : Improves bioavailability.

Limitations : Requires strict moisture control.

Comparative Analysis of Methods

| Method | Yield (%) | Enantiocontrol | Cost Efficiency |

|---|---|---|---|

| Asymmetric Hydrogenation | 85–92 | High | Moderate |

| Strecker Synthesis | 70–78 | Low | High |

| Malonic Ester Route | 80–85 | Moderate | High |

| Salt Formation | 95–98 | N/A | Low |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties. Research indicates that it may act as an agonist or antagonist in neurotransmitter systems, particularly concerning glutamate receptors. The halogen substitutions enhance binding affinity and selectivity towards specific receptor subtypes, making it a candidate for further pharmacological studies.

Organic Synthesis

As a building block in organic synthesis, 2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride is utilized to create more complex organic molecules. Its unique structure allows for the formation of various substituted derivatives, which can be further explored for diverse applications .

The compound has been studied for its interactions with biomolecules, influencing various biological processes. Notably, it has shown potential in modulating cell signaling pathways and affecting gene expression, which could lead to novel therapeutic strategies in treating diseases.

Case Study 1: Neurotransmitter Interaction

A study investigated the compound's role in modulating glutamate receptor activity. The findings suggested that the compound could enhance synaptic transmission through its interaction with specific receptor subtypes, indicating potential applications in neuropharmacology.

Case Study 2: Anticancer Activity

Research conducted by the National Cancer Institute evaluated the compound's anticancer properties against human tumor cells. Results indicated significant antimitotic activity, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Data Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent targeting neurotransmitter systems | Enhances binding affinity to glutamate receptors |

| Organic Synthesis | Building block for complex organic molecules | Forms various substituted derivatives |

| Biological Activity | Modulates cell signaling pathways | Influences gene expression and cellular metabolism |

| Anticancer Research | Evaluated for antitumor activity | Significant antimitotic effects against tumor cells |

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

- 2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride

Comparison

- Structural Differences : The position of the chlorine and fluorine atoms on the phenyl ring can vary, leading to differences in chemical reactivity and biological activity.

- Uniqueness : 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which can result in distinct interactions with molecular targets and pathways.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride, also known by its CAS number 2375248-68-1, is a compound with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10ClFNO2

- Molecular Weight : 217.63 g/mol

- CAS Number : 2375248-68-1

- Purity : Typically above 98% in commercial preparations .

The biological activity of this compound is primarily attributed to its structural features, including the presence of a chlorofluorophenyl moiety. This configuration allows it to interact with biological targets, potentially influencing various signaling pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate neurotransmitter receptors, affecting synaptic transmission and neurochemical balance.

Antimicrobial Activity

Recent studies have indicated that derivatives of amino acids similar to this compound exhibit significant antimicrobial properties. For instance:

- Ehrlich’s Ascites Carcinoma (EAC) and Dalton’s Lymphoma Ascites (DLA) models were used to evaluate cytotoxic activity, showing promising results against these cancer cell lines .

Antifungal Activity

Research has demonstrated that compounds with similar structures possess antifungal properties, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 12.5 µg/mL against various fungal strains .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various synthesized compounds related to this compound. The results showed:

- Zone of Inhibition : Ranged from 9 mm to 20 mm against different bacterial strains.

- MIC Values : Reported between 6 µg/mL and 12.5 µg/mL for effective compounds.

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Compound A | 15 | 8 |

| Compound B | 20 | 6 |

| Compound C | 12 | 10 |

Study 2: Cytotoxicity in Cancer Models

In another study focusing on the cytotoxic effects of amino acid derivatives:

- The compound exhibited notable cytotoxicity against EAC and DLA cells, suggesting its potential as an anticancer agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that the compound is likely to have good bioavailability due to its solubility characteristics. It is classified as very soluble in aqueous environments, which is beneficial for oral administration .

Toxicology Profile

While specific toxicological data for this compound is limited, similar compounds have shown low toxicity profiles in preliminary studies. Further investigations are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

Answer:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or catalytic coupling reactions. For example, halogenated aromatic precursors (e.g., 3-chloro-2-fluorophenyl derivatives) may undergo aminoalkylation using protected amino acid intermediates, followed by HCl salt formation .

- Optimization : Key parameters include temperature (40–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for coupling reactions). Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves yield and purity.

Q. How can the purity and stereochemical integrity of the compound be validated?

Answer:

- Analytical Methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA in water. Retention time and peak symmetry indicate purity .

- NMR : ¹H/¹³C NMR confirms structural integrity. Key signals include aromatic protons (δ 7.2–7.8 ppm) and α-amino protons (δ 3.1–3.5 ppm) .

- Chiral HPLC : To resolve enantiomers, employ a chiral stationary phase (e.g., Chiralpak AD-H) and hexane/isopropanol gradients .

Q. What are the recommended storage conditions to ensure compound stability?

Answer:

Q. How does the hydrochloride salt form influence solubility and bioavailability in biological assays?

Answer:

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base. Conduct solubility screens in buffers (pH 1–10) to identify optimal conditions .

- Bioavailability : The salt form improves membrane permeability in cell-based assays. Pre-incubate with serum-free media to avoid protein binding interference .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Docking Studies : Use software like AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., GABA receptors). Focus on halogen bonding (Cl/F) and hydrophobic pockets .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability. Analyze RMSD and hydrogen bond occupancy .

- Validation : Cross-reference computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding data .

Q. What strategies resolve contradictions in metabolic pathway data observed across in vitro and in vivo studies?

Answer:

- In Vitro/In Vivo Discrepancies :

- Liver Microsomes : Screen for phase I/II metabolism (CYP450, UGT enzymes). LC-MS/MS identifies metabolites like dehalogenated or hydroxylated derivatives .

- In Vivo PK/PD : Administer radiolabeled compound (³H/¹⁴C) to track tissue distribution and elimination. Compare plasma AUC values with microsomal half-life data .

- Data Harmonization : Apply Michaelis-Menten kinetics to reconcile enzyme saturation effects between systems .

Q. How can enantiomeric resolution improve pharmacological efficacy?

Answer:

- Chiral Synthesis : Use asymmetric catalysis (e.g., Evans oxazolidinones) to isolate (R)- or (S)-enantiomers. Evaluate enantiopurity via polarimetry and circular dichroism (CD) .

- Biological Activity : Test enantiomers in receptor-binding assays (e.g., IC₅₀ for NMDA receptors). One enantiomer may exhibit 10–100x higher affinity due to steric complementarity .

Q. What advanced techniques characterize degradation products under oxidative stress?

Answer:

- Forced Degradation : Expose the compound to H₂O₂ (3% v/v, 40°C, 24 hrs). Monitor degradation via UPLC-QTOF-MS to identify products like deaminated or dimerized species .

- Mechanistic Probes : Use ESR spectroscopy to detect free radicals or fluorescent probes (e.g., APF/HPF) to quantify hydroxyl radicals in degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.